molecular formula C27H37N5O B2706744 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine CAS No. 1396764-73-0

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine

Cat. No.: B2706744
CAS No.: 1396764-73-0
M. Wt: 447.627
InChI Key: IADJQIISSMOTIL-UHFFFAOYSA-N
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Description

The compound 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine is a complex organic molecule with the molecular formula C27H37N5O and a molecular weight of 447.627 g/mol . This compound features a pyridazine ring substituted with a benzylpiperidine and a cyclohexylpiperazine moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and cyclohexylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-methylpiperazin-1-yl)methanone
  • (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of 3-(4-benzylpiperidin-1-yl)-6-(4-cyclohexylpiperazine-1-carbonyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O/c33-27(32-19-17-30(18-20-32)24-9-5-2-6-10-24)25-11-12-26(29-28-25)31-15-13-23(14-16-31)21-22-7-3-1-4-8-22/h1,3-4,7-8,11-12,23-24H,2,5-6,9-10,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADJQIISSMOTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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